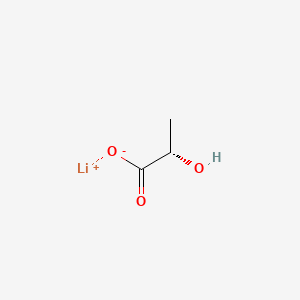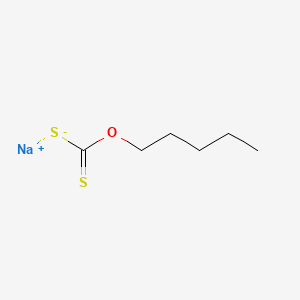
Lithium (S)-2-hydroxypropanoate
Übersicht
Beschreibung
Lithium is a chemical element that belongs to the alkali metal group and is the lightest of the solid elements . It is soft, white, and lustrous . Lithium is used in various applications, including the production of batteries .
Synthesis Analysis
The synthesis of lithium compounds involves various processes. For instance, lithium silicates are synthesized from organosilicone precursors for carbon dioxide adsorption . Another example is the synthesis of highly electrochemically active Li2S nanoparticles for lithium–sulfur batteries .
Molecular Structure Analysis
Lithium polysulfide conformer analysis in ether-based solvents for Li–S batteries has been studied using molecular dynamics simulations . The simulations predict that monoanionic LiS6− in its closed conformation is the predominant structure in 1,2-dioxolane and dimethoxyethane equimolar mixtures .
Chemical Reactions Analysis
During a failure event, electrochemical cells can exhibit characteristics such as extreme high temperatures, deflagration, fire, venting of electrolyte, and rapid uncontrolled disassembly . The cell’s characteristics prior to, during, and after a destructive event are important in developing preventive and mitigating hazard steps .
Physical And Chemical Properties Analysis
Lithium has a melting point of 180.50°C, a boiling point of 1342°C, and a density of 0.534 g cm−3 . It is solid at 20°C .
Wissenschaftliche Forschungsanwendungen
1. All-Solid-State Lithium–Sulfur Batteries
- Summary of Application : Lithium–Sulfur batteries that rely on lithium–sulfur reversible redox processes exhibit immense potential as an energy storage system, surpassing conventional lithium-ion batteries. This is due to their exceptional energy density, extended operational lifespan, and heightened safety attributes .
- Methods of Application : The development of these batteries involves comprehending solid-state electrolytes, cathodes, and high-performance anodes, including key challenges associated with ion transport, electrochemical properties, and processing methods .
- Results or Outcomes : Despite the advantages, the adoption of All-Solid-State Lithium–Sulfur Batteries (ASSLSBs) in the commercial sector has been sluggish. Future research in this field should prioritize minimizing the presence of inactive substances, adopting electrodes with optimum performance, minimizing interfacial resistance, and designing a scalable fabrication approach to facilitate the commercialization of ASSLSBs .
2. Lithium-Metal Batteries
- Summary of Application : Lithium-metal batteries, which use metallic lithium as the anode, show great promise as the next generation of rechargeable batteries .
- Methods of Application : In lithium-metal batteries, lithium ions are deposited on the anode during charging to form lithium metal, which then dissolves into lithium ions during discharging .
3. Lithium-Sulfur Batteries
- Summary of Application : Lithium-sulfur (Li-S) batteries are considered one of the most promising next-generation battery devices due to their remarkable theoretical energy density, cost-effectiveness, and environmental benignity .
- Methods of Application : The development of Li-S batteries involves addressing challenges such as low sulfur utilization, fast capacity fade, short service life, and severe self-discharge .
4. Carbon-Based Sulfur Hosts for Li-S Batteries
- Summary of Application : Research into carbon-based sulfur hosts for Li-S batteries has been ongoing for over two decades .
- Methods of Application : This research involves the development of carbon-based host materials for high sulfur loading and lean electrolyte conditions .
- Results or Outcomes : Despite significant research, the commercialization of Li-S batteries has yet to be realized. There is still no consensus on whether carbon-based hosts will prove to be the best sulfur hosts for the industrialization of Li-S batteries .
5. Lithium in Air-Conditioning Systems
- Summary of Application : Lithium forms concentrated brines capable of absorbing aerial moisture over a wide range of temperatures .
- Methods of Application : These brines are commonly employed in large refrigerating and air-conditioning systems .
- Results or Outcomes : The use of lithium in these systems can improve their efficiency and performance .
6. Lithium-Sulfur Batteries with High Sulfur Loading
- Summary of Application : Lithium-sulfur (Li–S) batteries with high sulfur loading are a highly promising next-generation energy solution due to their low cost and exceptional energy density compared to commercially available Li-ion batteries .
- Methods of Application : The development of Li–S batteries with high sulfur loading involves addressing challenges such as the instability of the Li metal anode .
- Results or Outcomes : Despite significant research, the commercialization of Li–S batteries has yet to be realized. There is still no consensus on whether carbon-based hosts will prove to be the best sulfur hosts for the industrialization of Li–S batteries .
Safety And Hazards
Eigenschaften
IUPAC Name |
lithium;(2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@@H](C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (S)-2-hydroxypropanoate | |
CAS RN |
27848-80-2 | |
| Record name | Lithium (S)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)





![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)


![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)